1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWRADOKRZQCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353659 | |
| Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10079-93-3 | |
| Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1 Phenyl 3 2 4 Sulfamoylphenyl Ethyl Thiourea
Foundational Synthetic Routes to Thiourea (B124793) Architectures
The synthesis of thiourea derivatives is a well-established field in organic chemistry, with several reliable methods for their preparation. These methods offer flexibility in substrate scope and reaction conditions.
Reaction of Isothiocyanates with Amines
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net This reaction is typically high-yielding and can be performed under mild conditions. researchgate.net The mechanism involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. nih.gov
This versatile reaction allows for a wide range of structural diversity in the resulting thiourea derivatives. researchgate.net The choice of solvent and temperature can be adjusted to optimize the reaction for specific substrates. The synthesis of various thiourea-tethered compounds, including those with complex functionalities like C-glycosyl amino acids, has been successfully achieved using this coupling method. rsc.orgnih.gov
Utilization of Thiophosgene (B130339) and Related Reagents in Precursor Synthesis
Other related reagents, such as phenyl chlorothionoformate, have also been employed for the synthesis of isothiocyanates from amines, offering a facile and efficient alternative to thiophosgene. organic-chemistry.org These methods provide access to a broad range of isothiocyanates, including those that are electron-deficient, which can be challenging to synthesize via other routes. organic-chemistry.org
Solid-Phase Synthetic Approaches to Thiourea Frameworks
Solid-phase synthesis offers several advantages for the preparation of thiourea libraries, including ease of purification and the potential for automation. In this approach, one of the reactants, typically the amine, is attached to a solid support. The isothiocyanate is then added in solution, and after the reaction is complete, the desired thiourea product can be cleaved from the solid support. This methodology facilitates the rapid generation of a diverse range of thiourea derivatives for screening purposes.
Targeted Synthesis of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
The specific synthesis of this compound involves a convergent approach where the key precursors, 4-(2-aminoethyl)benzenesulfonamide (B156865) and phenyl isothiocyanate, are prepared and then coupled.
Elaboration of Sulfamoylphenyl Precursors
The key precursor for the sulfamoylphenyl portion of the target molecule is 4-(2-aminoethyl)benzenesulfonamide. syntheticmolecules.in The synthesis of this intermediate can be achieved through a multi-step sequence starting from β-phenethylamine. google.com The general synthetic pathway involves:
Acetylation: Protection of the amino group of β-phenethylamine. google.com
Chlorosulfonation: Introduction of the chlorosulfonyl group onto the phenyl ring. google.com
Amination: Conversion of the sulfonyl chloride to a sulfonamide. google.com
Hydrolysis: Deprotection of the amino group to yield 4-(2-aminoethyl)benzenesulfonamide. google.com
The reaction conditions for each step, such as the choice of solvents and reagents, are critical for achieving good yields and purity. google.com For instance, the chlorosulfonation step can utilize chlorinating agents like phosphorus pentachloride or thionyl chloride. google.com
| Step | Reaction | Typical Reagents and Solvents | Reference |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride; Solvents: Dichloromethane, Chloroform | google.com |
| 2 | Chlorosulfonation | Chlorosulfonic acid; Chlorinating agents: PCl₅, POCl₃, SOCl₂ | google.com |
| 3 | Amination | Concentrated ammonia; Solvent: Acetone | chemicalbook.comchemicalbook.com |
| 4 | Hydrolysis | Aqueous hydrochloric acid, followed by basification with KOH | chemicalbook.comchemicalbook.com |
Introduction of the Phenylethyl Moiety
With 4-(2-aminoethyl)benzenesulfonamide in hand, the final step in the synthesis of this compound is the coupling reaction with phenyl isothiocyanate. uzhnu.edu.uanih.gov This reaction follows the general principle of amine-isothiocyanate coupling described earlier. The amino group of 4-(2-aminoethyl)benzenesulfonamide acts as the nucleophile, attacking the electrophilic carbon of phenyl isothiocyanate to form the thiourea linkage.
The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating to ensure complete conversion. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Phenyl isothiocyanate | This compound | Nucleophilic Addition |
Strategic Derivatization for Structure-Activity Relationship (SAR) Exploration
The systematic derivatization of a lead compound is a pivotal process in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. For this compound, this involves modifications at three key positions: the phenyl substituent, the sulfamoylphenyl ring, and the ethyl spacer.
The phenyl group of this compound offers a prime site for modification to explore its role in target binding. Structure-activity relationship (SAR) studies on analogous thiourea derivatives often reveal that the electronic and steric properties of substituents on this ring can significantly influence biological activity.
Research on related N-aryl-N'-substituted phenylthiourea (B91264) derivatives has shown that introducing electron-donating or electron-withdrawing groups can modulate the compound's potency. For instance, in a series of 4-phenylthiazole (B157171) analogs, electron-donating groups on the aromatic ring were well-tolerated by target enzymes. nih.gov Conversely, in other series, electron-withdrawing groups have been shown to enhance activity. The three-dimensional shape of the molecule is also a critical factor, suggesting that the size and position of the substituent can affect how the molecule fits into a biological target's binding pocket. nih.gov
A common strategy involves introducing a range of substituents at the ortho, meta, and para positions of the phenyl ring to probe the electronic and steric requirements for activity.
Table 1: Exemplary Modifications of the Phenyl Substituent and Their Potential Impact on Activity (based on related compounds)
| Position of Substitution | Type of Substituent | Rationale for Modification | Potential Impact on Activity |
| para | Electron-donating (e.g., -OCH₃, -CH₃) | To increase electron density and explore hydrogen bond acceptor capabilities. | May enhance binding affinity through favorable interactions. |
| para | Electron-withdrawing (e.g., -Cl, -CF₃) | To decrease electron density and potentially alter metabolic stability. | Can lead to improved potency and pharmacokinetic properties. |
| meta | Halogens (e.g., -F, -Br) | To introduce specific electronic effects and potentially form halogen bonds. | Variable effects depending on the specific target interactions. |
| ortho | Small alkyl groups (e.g., -CH₃) | To investigate steric hindrance effects near the thiourea linkage. | Often leads to a decrease in activity due to steric clashes. |
The sulfamoylphenyl moiety is a key structural feature, often acting as a primary point of interaction with biological targets, typically through hydrogen bonding. Diversification of this ring can lead to significant changes in activity and selectivity.
In studies of compounds containing a sulfamoyl group, modifications to the aromatic ring or the sulfonamide group itself are common strategies. For example, the introduction of additional substituents on the benzene (B151609) ring can alter the pKa of the sulfonamide, which may be crucial for its binding to metalloenzymes like carbonic anhydrases. nih.gov The position of the sulfamoyl group can also be varied to explore different binding orientations.
Furthermore, bioisosteric replacement of the sulfonamide group with other acidic functionalities, such as a carboxylic acid, is a valid strategy to explore alternative binding modes and improve physicochemical properties. nih.gov
Table 2: Potential Modifications at the Sulfamoylphenyl Ring
| Modification Strategy | Specific Change | Rationale |
| Ring Substitution | Addition of small alkyl or halogen groups. | To probe for additional binding pockets and alter electronic properties. |
| Positional Isomerism | Moving the sulfamoyl group from the para to meta or ortho position. | To investigate the optimal geometry for target interaction. |
| Sulfonamide Modification | N-alkylation or N-arylation of the sulfonamide. | To explore additional hydrophobic interactions and modify hydrogen bonding capacity. |
| Bioisosteric Replacement | Replacing -SO₂NH₂ with -COOH or a tetrazole ring. | To assess the importance of the sulfonamide group for activity and potentially improve drug-like properties. |
In various classes of compounds, the length of an alkyl spacer has been shown to be critical for optimal interaction with the target. beilstein-journals.orgdntb.gov.uachemrxiv.org An increase or decrease in the number of methylene (B1212753) units can alter the molecule's flexibility and its ability to adopt the most favorable conformation for binding. For some thiourea derivatives, increasing the spacer length has been correlated with an increase in lipophilicity and, consequently, enhanced biological activity. chemrxiv.org However, this is not a universal trend, and the optimal spacer length is highly dependent on the specific biological target. beilstein-journals.org
Table 3: Effect of Alkyl Spacer Length on Molecular Properties
| Spacer Length (Number of CH₂ units) | Expected Change in Flexibility | Expected Change in Lipophilicity (LogP) | Potential SAR Outcome |
| 1 (Methyl) | Reduced | Lower | May lead to a loss of activity if a certain distance between rings is required. |
| 2 (Ethyl - Parent) | Baseline | Baseline | The reference point for activity. |
| 3 (Propyl) | Increased | Higher | Could improve activity by allowing for better conformational adaptation or increased membrane permeability. |
| 4 (Butyl) | Further Increased | Higher | May lead to a decrease in activity due to excessive flexibility or non-specific binding. |
Advanced Synthetic Techniques in Thiourea Chemistry
Traditional methods for synthesizing thioureas often involve long reaction times and harsh conditions. Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of these syntheses.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov For the synthesis of thiourea derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. researchgate.netlibretexts.orgmdpi.comnih.govekb.eg This technique is particularly beneficial for the one-pot, three-component synthesis of complex molecules. researchgate.netlibretexts.org The rapid heating provided by microwaves can facilitate reactions that are sluggish under conventional heating, making it an attractive method for the synthesis of libraries of compounds for SAR studies. mdpi.comnih.gov The synthesis of sulfonamide-containing compounds has also been successfully achieved using microwave irradiation. mdpi.comekb.egnih.gov
The formation of the thiourea bond can be facilitated by various catalytic methods. Organocatalysis, in particular, has seen significant advancements, with thiourea-based catalysts themselves being used to promote a variety of asymmetric reactions. rsc.org These catalysts operate through hydrogen bonding to activate substrates. beilstein-journals.org
For the synthesis of thioureas, catalytic approaches can offer milder reaction conditions and improved selectivity. While the reaction of an isothiocyanate with an amine is often facile, catalysts can be employed in more complex synthetic routes or when using less reactive starting materials. For instance, bifunctional thiourea catalysts have been developed for the asymmetric synthesis of various drug molecules. chemrxiv.org These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. rsc.org
Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for the following sections:
Spectroscopic and Advanced Structural Elucidation in Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Without access to published research that has specifically synthesized and characterized "1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea," any attempt to generate the requested data would be speculative and not based on factual, scientific findings.
X-ray Crystallography for Crystalline State Structural Determination
Studies on various thiourea (B124793) derivatives have successfully elucidated their structures using this technique. For instance, the crystal structures of compounds like 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea and N,N-disubstituted thiourea derivatives have been determined, providing a solid foundation for understanding the solid-state architecture of this class of compounds. mdpi.comscispace.com
The solid-state structure of thiourea derivatives is significantly influenced by a network of intermolecular interactions. X-ray crystallography allows for the detailed analysis of these forces, which govern the crystal packing and ultimately affect the material's physical properties.
Hydrogen Bonding: Thiourea derivatives are excellent candidates for forming strong hydrogen bonds due to the presence of N-H donor groups and the sulfur (C=S) and, if present, oxygen (e.g., C=O or SO₂) acceptor groups. mersin.edu.tr Common hydrogen bonding motifs observed in related structures include N-H···S and N-H···O interactions, which can lead to the formation of dimers, chains, or more complex three-dimensional networks. mersin.edu.trnih.gov In the case of this compound, the sulfamoyl group (-SO₂NH₂) introduces additional N-H donors and O acceptors, creating further possibilities for extensive hydrogen bonding. These interactions are critical for stabilizing the crystal packing. nih.gov
The table below illustrates the typical intermolecular interactions identified in thiourea derivatives through crystallographic studies.
| Interaction Type | Donor/Acceptor Groups Involved | Common Supramolecular Motifs |
| Hydrogen Bonding | N-H ··· S=C | Centrosymmetric dimers, chains |
| N-H ··· O=S (sulfamoyl) | Sheets, 3D networks | |
| N-H ··· O=C (acyl) | Intramolecular S(6) rings, dimers | |
| π-π Stacking | Phenyl ring ··· Phenyl ring | Offset or parallel stacking |
| Other Weak Interactions | C-H···π, C-H···O, H···H | Further stabilization of crystal packing |
This table is illustrative and based on findings for various thiourea derivatives.
The conformation of a molecule in the solid state describes the spatial arrangement of its atoms. Thiourea derivatives can adopt various conformations due to rotation around single bonds, particularly the C-N bonds of the thiourea core. acs.org The specific conformation adopted in the crystal is often a result of a balance between intramolecular steric effects and favorable intermolecular interactions.
The orientation of the phenyl and sulfamoylphenyl groups relative to the central thiourea moiety is of key interest. In many acyl thiourea derivatives, the carbonyl and thiocarbonyl groups can adopt different orientations (e.g., syn or anti) with respect to the C-N bonds. mersin.edu.tr Analysis of related structures often reveals that the thiourea unit itself is largely planar, a feature stabilized by intramolecular hydrogen bonds. nih.govsunway.edu.my For phenylthiourea (B91264), computational studies have shown that a trans isomer in a syn geometry is the global minimum energy conformation. acs.org The presence of the flexible ethyl linker in this compound adds another layer of conformational complexity, which would be definitively resolved by X-ray analysis.
Computational Methods for Structural Prediction and Validation
Computational chemistry serves as a powerful complement to experimental techniques like X-ray crystallography. Methods such as Density Functional Theory (DFT) are used to optimize molecular geometries, predict stable conformations, and analyze electronic properties. sunway.edu.mytandfonline.com For new or uncharacterized molecules like this compound, computational studies can provide valuable insights into its likely structure and reactivity. nih.gov
Theoretical calculations can be used to compare the energies of different possible conformers, helping to identify the most stable arrangements. acs.org Furthermore, the results of DFT calculations, such as optimized bond lengths and angles, often show good correlation with experimental data obtained from X-ray diffraction, thereby validating both the experimental and theoretical models. acs.orgsunway.edu.my
Mapping the conformational landscape involves systematically exploring the potential energy surface of a molecule to identify all stable low-energy conformations (minima) and the energy barriers (transition states) that separate them. For flexible molecules, this is crucial for understanding their dynamic behavior.
In thiourea derivatives, key rotational barriers include those around the C-N bonds and the bonds connecting the substituent groups. acs.org For instance, studies on phenylthiourea have analyzed the potential energy surface related to the rotation of the phenyl group, revealing the most energetically favorable orientations. acs.org Such an analysis for this compound would clarify the preferred spatial arrangement of its phenyl and substituted ethyl groups, providing a deeper understanding of its structural preferences.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. mersin.edu.trmdpi.com This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, creating a unique surface for each molecule.
The following table shows a hypothetical breakdown of intermolecular contacts for a thiourea derivative, as would be generated by Hirshfeld surface analysis.
| Contact Type | Percentage Contribution to Hirshfeld Surface | Significance |
| H···H | ~40-55% | Represents van der Waals forces and general packing |
| C···H / H···C | ~20-30% | Indicates C-H···π interactions |
| O···H / H···O | ~10-15% | Corresponds to N-H···O or C-H···O hydrogen bonds |
| S···H / H···S | ~5-10% | Corresponds to N-H···S or C-H···S hydrogen bonds |
Note: The values are illustrative and represent typical ranges found in related thiourea crystal structures. mersin.edu.tr
Investigations into Biological Target Engagement and Mechanistic Pathways of 1 Phenyl 3 2 4 Sulfamoylphenyl Ethyl Thiourea
Modulatory Effects on Carbonic Anhydrase Isoforms
No published data is available on the inhibition constants (Kᵢ) or IC₅₀ values of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea against the human carbonic anhydrase isoforms hCA I, II, IV, IX, or XII.
There are no publicly available crystallographic studies or molecular modeling data detailing the binding mode or specific interactions between this compound and any carbonic anhydrase isoform.
Mechanistic Elucidations of Antiproliferative Activities
Specific studies elucidating the cellular pathways modulated by this compound in cancer models have not been reported.
Research investigating the interaction of this compound with macromolecular targets such as DNA or thiol-containing proteins is not available.
There is no specific published data detailing the cytotoxic or antiproliferative activity (e.g., IC₅₀ values) of this compound against the MCF-7 (breast cancer), HEPG2 (liver cancer), or HCT116 (colon cancer) cell lines.
Antimicrobial Action Mechanisms
Thiourea (B124793) derivatives represent a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial properties. mdpi.com Research into these compounds has revealed potential applications in combating various pathogens.
Thiourea derivatives have demonstrated notable efficacy against various microorganisms in laboratory settings. Studies on different substituted thiourea compounds have shown selective and potent activity against fungi and Gram-positive bacteria. nih.govufba.br For instance, certain derivatives have been found to be particularly effective against strains like Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) recorded in the low microgram per milliliter range. nih.gov The antibacterial activity of some derivatives is selective, showing potent effects against Gram-positive bacteria but no significant activity against Gram-negative bacteria, a difference potentially attributed to the protective outer membrane of Gram-negative organisms. nih.gov
Furthermore, some phenylenedithiourea derivatives have exhibited strong antifungal activities, with potencies comparable to the established antifungal agent ketoconazole (B1673606) in in-vitro screenings. nih.gov The collective evidence suggests that the thiourea scaffold is a promising framework for the development of new antimicrobial agents.
Table 1: In Vitro Antimicrobial Activity of a Thiourea Derivative (TD4) nih.gov
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (ATCC29213) | Gram-positive | 2 |
| Staphylococcus aureus (MRSA 18-24) | Gram-positive | 4 |
| Staphylococcus epidermidis (ATCC12228) | Gram-positive | 8 |
| Enterococcus faecalis (ATCC29212) | Gram-positive | 16 |
| Escherichia coli (ATCC25922) | Gram-negative | >256 |
| Pseudomonas aeruginosa (ATCC27853) | Gram-negative | >256 |
The precise molecular mechanisms for many thiourea derivatives are a subject of ongoing investigation. One observed mechanism involves the disruption of the bacterial cell wall's integrity. nih.gov However, for the broader class of antimicrobials, key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, are well-established targets. nih.govresearchgate.net These type II topoisomerases are essential for controlling the topological state of DNA within bacterial cells and are the primary targets for classes of antibiotics like the fluoroquinolones. researchgate.netnih.gov These drugs function by stabilizing a transient enzyme-DNA complex where the DNA is cleaved, leading to lethal double-stranded breaks. researchgate.netnih.gov While DNA gyrase and topoisomerase IV are validated targets for antibacterial drug discovery, the direct engagement of this compound with these specific enzymes has not been extensively detailed in available research.
Antioxidant Mechanisms and Radical Scavenging Activity
Thiourea and its derivatives are known to be potent scavengers of reactive oxygen species (ROS), such as hydroxyl radicals. hueuni.edu.vn This capacity to neutralize free radicals underscores their potential as antioxidant agents.
The antioxidant potential of compounds structurally related to this compound has been quantified using various assays. The Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric (Fe³⁺) iron, is one such method. In a study of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives, a strong correlation between structure and antioxidant capacity was observed. nih.gov The most potent compound in that series, a 3-methylbenzoyl derivative, demonstrated a ferric reducing capacity greater than that of the standard antioxidant, ascorbic acid. nih.gov This highlights the significant antioxidant potential inherent in the sulfamoylphenyl thiourea scaffold.
Table 2: Antioxidant Activity of 3-Aroyl-1-(4-sulfamoylphenyl)thiourea Derivatives via FRAP Assay nih.gov
| Compound (Substituent on Aroyl Group) | FRAP Value (mM) |
| 3-Methylbenzoyl | 1.83 ± 0.04 |
| 4-Methylbenzoyl | 1.62 ± 0.05 |
| 2-Chlorobenzoyl | 1.58 ± 0.03 |
| 4-Fluorobenzoyl | 1.51 ± 0.02 |
| Benzoyl | 1.48 ± 0.03 |
| Ascorbic Acid (Reference) | 1.76 ± 0.04 |
Investigation of Anti-inflammatory Pathways
The thiourea framework is present in various compounds that exhibit anti-inflammatory properties. mdpi.com Research into novel thiourea derivatives has identified their potential to modulate inflammatory responses. For example, certain N-phenylcarbamothioylbenzamides have demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema models in mice, with some derivatives showing significantly greater activity than the reference drug indomethacin. nih.gov The mechanisms underlying these effects are thought to involve the inhibition of key inflammatory mediators, such as prostaglandin (B15479496) E2. nih.gov While the anti-inflammatory potential of the specific compound this compound is not explicitly detailed, the documented activity of related structures suggests that this is a promising area for investigation. nih.govresearchgate.net
Other Biological Target Engagements (e.g., Lipoxygenase Inhibition, GPR55 Agonism)
Beyond the aforementioned activities, the N-(4-sulfamoylphenyl)thiourea scaffold has been identified as a key structural motif for interacting with other specific biological targets, including enzymes and G-protein coupled receptors.
Lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, LOX inhibitors are of significant interest in the development of anti-inflammatory drugs. A series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX). nih.gov Several of these compounds displayed potent inhibitory activity against soybean 15-LOX, with IC50 values in the low micromolar range. The most active compound, with a 3-methylbenzoyl group, was found to be approximately ten times more potent than the reference inhibitor, quercetin. nih.gov
Additionally, the G protein-coupled receptor 55 (GPR55) has emerged as a therapeutic target for various conditions. researchgate.net A screening of chemical libraries identified compounds with an N-(4-sulfamoylphenyl)thiourea scaffold as agonists of GPR55. nih.gov Subsequent research led to the development of a series of potent and selective GPR55 agonists based on this structure, with some compounds demonstrating nanomolar potency. These compounds were found to be selective for GPR55, showing no activity at other endocannabinoid targets like CB1 and CB2 receptors. nih.gov
Table 3: Selected Biological Target Engagement of Related Sulfamoylphenyl Thiourea Derivatives
| Compound Class | Biological Target | Activity | Reference |
| 3-Aroyl-1-(4-sulfamoylphenyl)thioureas | 15-Lipoxygenase (15-LOX) | Inhibition (IC50 = 1.8 µM for most potent derivative) | nih.gov |
| N-(4-sulfamoylphenyl)thioureas | G protein-coupled receptor 55 (GPR55) | Agonism (Nanomolar potency) | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Phenyl Substituent on the Thiourea (B124793) Core
The phenyl group attached to the thiourea core is a critical determinant of biological activity. Modifications to this aromatic ring can significantly impact the compound's potency and efficacy.
The nature and position of substituents on the phenyl ring play a pivotal role in modulating the biological activity of thiourea derivatives. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes or receptors. nih.gov
Research has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance the biological potency of thiourea compounds. For instance, derivatives with fluoro, chloro, trifluoromethyl, and nitro groups have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov A study on a series of meta-bis-thiourea derivatives revealed that compounds with strong electron-withdrawing groups like 4-F, 4-CF3, 3,5-diCF3, and 4-NO2 exhibited high cytotoxic effects across a broad range of cancer cells. nih.gov Specifically, a derivative bearing a 3,5-di(trifluoromethyl)phenyl group was identified as a highly potent cytotoxic agent against the MOLT-3 cell line. nih.gov
Conversely, the introduction of certain substituents can lead to a decrease or loss of activity. For example, in a series of naphthalimide–thiourea derivatives, the introduction of substituents on the phenyl ring resulted in a loss of antibacterial activity against S. aureus. nih.gov
The following table summarizes the impact of various aromatic substituents on the anticancer activity of meta-bis-thiourea derivatives against the HepG2 cell line, with etoposide (B1684455) as a reference compound.
| Compound ID | Phenyl Substituent | IC50 (µM) against HepG2 |
| 10 | 4-Fluoro | > Etoposide (26.05 µM) |
| 11 | 4-Chloro | > Etoposide (26.05 µM) |
| 13 | 4-Trifluoromethyl | > Etoposide (26.05 µM) |
| 14 | 3,5-Di(trifluoromethyl) | 1.50 |
| 15 | 4-Nitro | > Etoposide (26.05 µM) |
| Data sourced from a study on the anticancer activity of sulfur-containing thiourea derivatives. nih.gov |
The size and electron density of the substituents on the phenyl ring are critical factors influencing biological activity. Bulky groups can sterically hinder the interaction of the compound with its target, potentially reducing its efficacy. However, in some cases, bulky groups can enhance activity by promoting favorable hydrophobic interactions within the binding pocket of the target protein.
The electron density of the phenyl ring, modulated by the electronic nature of the substituents, affects the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with the biological target. biointerfaceresearch.com Electron-withdrawing groups decrease the electron density of the phenyl ring, which can enhance its interaction with electron-rich residues in the active site of an enzyme.
For instance, in the context of anticancer activity, the presence of multiple electron-withdrawing trifluoromethyl groups on the phenyl ring was found to be highly favorable. nih.gov The compound with a 3,5-di(trifluoromethyl)phenyl substituent was the most potent in a particular series, suggesting that a significant reduction in electron density on the phenyl ring enhances cytotoxic effects. nih.gov
Influence of the Sulfamoylphenyl Moieties on Bioactivity
The sulfamoylphenyl moiety is another key structural feature that significantly contributes to the biological activity of this class of compounds. Its presence is often associated with inhibitory activity against various enzymes, and its orientation and linkage to the thiourea core are crucial for optimal bioactivity. nih.govresearchgate.net
The position of the sulfamoyl group on the phenyl ring can have a profound impact on the compound's ability to inhibit specific enzymes. Different positional isomers can exhibit varied potencies and selectivities due to the altered spatial arrangement of the functional group, which affects its ability to fit into the active site of the target enzyme and form key interactions.
For example, studies on positional isomers of N-thienylcarboxamide, a compound with a different core but illustrating the principle, showed that different isomers exhibited significantly different in vitro and in vivo fungicidal activity. nih.gov This difference in activity was attributed to variations in their inhibitory activity on the target enzyme, succinate (B1194679) dehydrogenase, as well as differences in their chemical stability. nih.gov Similarly, in the context of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea, the para-position of the sulfamoyl group is likely critical for its specific biological activities. A shift to the meta or ortho position would alter the molecule's geometry and its interaction with the target's binding site.
Studies on other classes of compounds have demonstrated the importance of the linker. For instance, in the development of STAT3 inhibitors, modifications to the linker region, such as replacing a glycine-based linker with an alanine (B10760859) or proline-based linker, resulted in improved inhibitory activity. nih.gov The length of a carbon spacer has also been shown to be a key factor in optimizing the anti-leishmanial activity of other thiourea derivatives, where an increase in linker length led to increased lipophilicity and, consequently, enhanced antipromastigote activity. mdpi.com
The ethyl linker in this compound provides a degree of flexibility, allowing the sulfamoylphenyl and phenylthiourea (B91264) moieties to adopt an optimal orientation for binding to the target. Shortening, lengthening, or increasing the rigidity of this linker would likely have a significant impact on the compound's biological activity by altering its conformational freedom and the spatial relationship between the two key aromatic moieties.
Correlations between Structural Features and Specific Biological Activities
The thiourea group itself is a versatile functional group that can form hydrogen bonds through its N-H protons and coordinate with metal ions via its sulfur atom. biointerfaceresearch.com The presence of both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (S) allows for multiple points of interaction with a biological target. biointerfaceresearch.com The sulfonamide moiety is a well-known pharmacophore in medicinal chemistry, recognized for its ability to mimic the transition state of peptide hydrolysis and to bind to the active sites of various enzymes, such as carbonic anhydrases and cyclooxygenases. nih.govnih.gov
The combination of these features in a single molecule can lead to potent and selective biological activity. For instance, thiourea derivatives bearing a sulfonamide moiety have been investigated as anticancer agents, with some compounds showing selective inhibition of the COX-2 enzyme. nih.gov The specific arrangement of the phenyl and sulfamoylphenyl groups, dictated by the ethyl linker, is crucial for orienting these functionalities correctly within the enzyme's active site to achieve inhibition.
The table below illustrates the inhibitory activity of selected thiourea derivatives against different human carbonic anhydrase (hCA) isoenzymes, highlighting the importance of specific structural features for selective enzyme inhibition.
| Compound | Substituent on Phenyl Ring | hCA IX Inhibition (Kᵢ, nM) | hCA XII Inhibition (Kᵢ, nM) |
| 7c | 4-OH | 39.4 | 5.8 |
| 7d | 4-OCH₃ | 160.7 | 4.8 |
| 7e | 2,4-diCl | 129.5 | 37.6 |
| 7f | 2,5-diCl | 134.8 | 42.1 |
| Data adapted from a study on sulphonyl thiourea compounds as carbonic anhydrase inhibitors. nih.gov |
These findings underscore the principle that minor structural modifications can lead to significant changes in biological activity and selectivity, providing a rational basis for the design of more potent and specific therapeutic agents based on the this compound scaffold.
Elucidating Key Pharmacophoric Elements
The biological activity of thiourea derivatives is intrinsically linked to their ability to form specific interactions with target macromolecules like enzymes or receptors. nih.govbiointerfaceresearch.com The key pharmacophoric elements of this compound can be dissected to understand their contribution to molecular recognition and binding affinity.
The central thiourea moiety (-NH-C(=S)-NH-) is a cornerstone of the pharmacophore. bohrium.com Its two NH groups can act as hydrogen bond donors, while the sulfur atom can serve as a hydrogen bond acceptor, enabling a strong and directional hydrogen-bonding network with biological targets. nih.govnih.gov This interaction is often crucial for anchoring the ligand within the active site of an enzyme or the binding pocket of a receptor. biointerfaceresearch.com
The molecule possesses two aromatic regions that contribute to its binding profile:
The N-phenyl group provides a hydrophobic surface that can engage in van der Waals forces, hydrophobic interactions, or π-π stacking with aromatic amino acid residues in the target protein.
The 4-sulfamoylphenyl moiety also participates in hydrophobic interactions. More significantly, it introduces a critical functional group: the sulfonamide (-SO2NH2).
The sulfonamide group is a powerful pharmacophoric feature. It is a potent hydrogen bond donor and acceptor, capable of forming strong, specific interactions that significantly enhance binding affinity and selectivity. nih.gov Its presence is a common feature in many successful therapeutic agents.
Finally, the flexible ethyl linker (-CH2-CH2-) that connects the thiourea core to the sulfamoylphenyl ring plays a role in establishing the correct spatial orientation of the pharmacophoric groups. The length and flexibility of this linker are critical for positioning the aromatic rings and the sulfonamide group optimally to maximize interactions within the binding site.
| Pharmacophoric Element | Structural Component | Potential Biological Interactions |
|---|---|---|
| Hydrogen Bond Donor/Acceptor | Thiourea Core (-NH-C(=S)-NH-) | Forms key hydrogen bonds to anchor the molecule in the target's active site. nih.gov |
| Hydrophobic Region | N-Phenyl Group | Engages in hydrophobic and π-π stacking interactions. |
| Hydrogen Bond Donor/Acceptor & Hydrophobic Region | 4-Sulfamoylphenyl Group | Provides strong hydrogen bonding via the sulfonamide moiety and hydrophobic interactions. nih.gov |
| Flexible Spacer | Ethyl Linker (-CH2-CH2-) | Positions the terminal groups for optimal binding. biointerfaceresearch.com |
Rational Design Principles for Enhanced Selectivity and Potency
Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties. For thiourea derivatives like this compound, several principles can be applied to enhance potency (strength of activity) and selectivity (acting on the intended target without affecting others).
Enhancing Potency: Potency can often be increased by optimizing the electronic and steric properties of the molecule to maximize binding affinity.
Aromatic Substitution: Introducing electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) onto the N-phenyl ring can modulate the electronic distribution of the entire molecule. biointerfaceresearch.com This can strengthen hydrogen bonds or enhance hydrophobic interactions. For instance, studies on other thiourea series have shown that such substitutions can lead to significant increases in inhibitory activity against targets like protein kinases. nih.govresearchgate.net
Bioisosteric Replacement: The thiourea group itself can sometimes be a liability due to metabolic instability. u-tokyo.ac.jp A common strategy is to replace it with a bioisostere—a different functional group with similar physical and chemical properties. bohrium.com Examples include cyanoguanidine or nitroethene-1,1-diamine groups, which have been successfully used in other drug classes to improve pharmacokinetic profiles while retaining activity. nih.gov
Improving Selectivity: Selectivity is crucial for minimizing off-target effects. Design strategies often focus on exploiting subtle differences between the target and related proteins.
Targeting Unique Pockets: The substitution pattern on the aromatic rings can be modified to fit into specific sub-pockets of the target protein. For example, adding a bulky group to the phenyl ring might be accommodated by the intended target but could cause a steric clash in the binding site of a closely related off-target protein, thereby enhancing selectivity.
Linker Modification: The flexibility of the ethyl linker can be constrained. Replacing it with a more rigid structure, or incorporating it into a cyclic system, can lock the molecule into a specific conformation that is ideal for binding to the desired target but unfavorable for off-targets.
Sulfonamide Scaffolding: The sulfonamide group can be used as an anchor to explore interactions in its vicinity. Attaching different chemical moieties to the sulfonamide nitrogen (if chemically feasible and synthetically accessible) could allow the molecule to probe for additional binding interactions unique to the target site.
| Design Principle | Structural Modification | Desired Outcome | Rationale |
|---|---|---|---|
| Potency Enhancement | Add electron-withdrawing/donating groups to the N-phenyl ring. | Increased binding affinity. | Modulates electron density to optimize interactions with the target. biointerfaceresearch.com |
| Improved Pharmacokinetics | Replace thiourea with a bioisostere (e.g., cyanoguanidine). | Enhanced metabolic stability and bioavailability. | Overcomes potential liabilities of the thiourea moiety while preserving key binding interactions. u-tokyo.ac.jp |
| Selectivity Enhancement | Introduce sterically demanding groups on aromatic rings. | Preferential binding to the intended target over off-targets. | Exploits differences in the size and shape of binding pockets. |
| Conformational Rigidity | Replace the ethyl linker with a cyclic or more rigid structure. | Improved selectivity and reduced entropic penalty upon binding. | Locks the pharmacophoric groups in an optimal orientation for the target. |
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein target.
Prediction of Binding Modes and Affinities
This subsection would typically detail the results from docking simulations, including the predicted binding poses of 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea within the active site of a specific biological target (e.g., an enzyme or receptor). It would also present data on the calculated binding affinity or docking score, which estimates the strength of the interaction.
Current Findings: There are no specific molecular docking studies in the reviewed literature that report the binding modes or affinities for this compound.
Identification of Critical Active Site Residues
Following the prediction of a binding mode, analysis of the docked complex reveals key amino acid residues within the protein's active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Current Findings: No published research was found that identifies critical active site residues interacting specifically with this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
This section would describe the development and validation of QSAR models where this compound was included in the dataset. It would detail the molecular descriptors used and the statistical robustness of the resulting model.
Current Findings: A review of the literature did not yield any QSAR studies that have developed or utilized a predictive model for the biological activity of this compound.
Density Functional Theory (DFT) for Electronic Structure Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Characterization of Electronic Properties and Reactivity
DFT calculations can provide insights into a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and various reactivity descriptors. This information helps in understanding the molecule's stability, reactivity, and potential interaction sites.
Current Findings: There are no specific Density Functional Theory studies in the published literature that characterize the electronic properties and reactivity of this compound.
While the computational methodologies outlined—molecular docking, QSAR, and DFT—are standard and powerful approaches for characterizing novel chemical entities, specific research applying these techniques to this compound has not been identified in the public domain. The absence of such studies indicates a gap in the scientific literature and presents an opportunity for future research to explore the computational profile of this compound, which could uncover its potential for biological or material science applications.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Following a comprehensive review of available scientific literature, no specific research studies were identified that have utilized molecular dynamics (MD) simulations to investigate the conformational analysis or binding dynamics of the compound this compound.
While MD simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time, providing insights into their conformational landscapes, flexibility, and interactions with biological targets, there is no published data applying this methodology to this compound.
Therefore, it is not possible to provide detailed research findings, data tables, or specific outcomes related to the application of molecular dynamics simulations for this particular compound. The scientific community has not yet published research in this specific area of inquiry for this compound.
Advanced Research Applications and Future Perspectives
Utility as Biochemical Probes and Chemical Tools for Target Validation
While specific studies employing 1-Phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea as a biochemical probe are not extensively documented, the general class of thiourea (B124793) derivatives is recognized for its ability to interact with various biological targets. The thiourea moiety's capacity to form hydrogen bonds and coordinate with metal ions makes it a versatile scaffold for designing chemical tools. mdpi.com Compounds with this structure can be used to probe the active sites of enzymes or receptors, helping to validate their roles in disease pathways. The presence of both hydrogen bond donors (N-H groups) and a sulfur atom as a complementary binding site allows for interaction with diverse enzymes. biointerfaceresearch.com
The sulfonamide group is a well-established pharmacophore known to target enzymes such as carbonic anhydrases and cyclooxygenases (COX). mdpi.comresearchgate.net Therefore, hybrids like this compound could be developed into selective probes to investigate the function and structure of these and other enzymes, thereby aiding in the validation of new drug targets.
Exploration of Novel Target Families and Uncharted Biological Pathways
The exploration of new therapeutic targets is a cornerstone of modern drug discovery. Thiourea-sulfonamide hybrids are being investigated for a multitude of biological activities, suggesting they interact with a wide array of proteins and pathways. mdpi.comnih.gov Research into this class of compounds has revealed activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral domains. researchgate.netnih.gov
This diversity of action implies that compounds like this compound could be valuable in exploring novel target families. For instance, certain thiourea derivatives have been found to modulate cancer cell signaling pathways or inhibit angiogenesis. researchgate.net The specific substitution pattern of this compound may confer affinity for previously unexploited targets or allow for the investigation of uncharted biological pathways related to diseases where sulfonamides and thioureas have shown promise.
Table 1: Investigated Biological Activities of Thiourea-Sulfonamide Hybrids
| Biological Activity | Potential Targets/Pathways |
|---|---|
| Anticancer | Carbonic Anhydrases (hCA IX, XII), COX-2, Angiogenesis pathways, Apoptosis induction. researchgate.netmdpi.com |
| Antimicrobial | Bacterial DNA gyrase, Fungal cell wall synthesis. nih.gov |
| Anti-inflammatory | Pro-inflammatory cytokines (TNF-α, IL-6). researchgate.net |
Development of Advanced Analytical Standards and Research Reagents
This compound is available commercially from various chemical suppliers as a research reagent. cenmed.comcalpaclab.com Its availability in purified form allows it to be used as an analytical standard in the development and validation of new analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry, for the quantification of related compounds in research samples. As a well-characterized molecule, it can also serve as a starting material or a reference compound in the synthesis of new derivatives for medicinal chemistry programs.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large chemical libraries against specific biological targets. nih.gov Compounds like this compound are ideal candidates for inclusion in such libraries. The synthetic tractability of thiourea derivatives allows for the creation of a diverse range of analogs, which can be screened to identify initial "hits." nih.gov
Although no specific HTS data for this compound is currently published, its structural class is frequently included in screening campaigns due to the broad biological activities associated with the thiourea and sulfonamide scaffolds. researchgate.net A key challenge in HTS is the prevalence of non-specific, or "promiscuous," inhibitors; however, a single mechanism may explain the effects of many of these, such as the formation of colloidal aggregates that sequester and inhibit enzymes. nih.gov
Synergistic Effects in Combination Research Strategies
While there is no specific research available on the synergistic effects of this compound in combination therapies, this is a significant area of future investigation. The molecular hybridization strategy, which combines two or more pharmacophores in a single molecule, aims to achieve synergistic effects or develop agents with novel modes of action. biointerfaceresearch.com This principle can be extended to using the hybrid compound in combination with other therapeutic agents. For example, a compound that inhibits a specific enzyme, like a carbonic anhydrase, could potentially be combined with a standard chemotherapeutic agent to enhance its efficacy or overcome resistance mechanisms in cancer treatment.
Future Directions in Thiourea-Sulfonamide Hybrid Research
The field of thiourea-sulfonamide hybrid research is dynamic, with ongoing efforts to synthesize and evaluate new derivatives for a wide range of therapeutic applications. Future research will likely focus on several key areas:
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these hybrids exert their biological effects.
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties. biointerfaceresearch.com
Expansion to New Therapeutic Areas: Investigating the potential of these hybrids in treating diseases beyond the current focus, such as neurodegenerative disorders or metabolic diseases.
Overcoming Drug Resistance: Designing novel hybrids that can circumvent known resistance mechanisms in cancer and infectious diseases. researchgate.net
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.comresearchgate.net These technologies can be applied to the discovery and development of thiourea-sulfonamide compounds in several ways. nih.gov
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel thiourea-sulfonamide derivatives before they are synthesized. mdpi.com This accelerates the design-make-test-analyze cycle.
De Novo Drug Design: AI can generate novel molecular structures with desired properties, potentially leading to the discovery of new thiourea-sulfonamide hybrids with enhanced efficacy and better safety profiles. biomedgrid.com
Target Identification: AI can analyze vast biological datasets to identify and validate new potential drug targets for this class of compounds. semanticscholar.org
Table 2: Application of AI/ML in Thiourea-Sulfonamide Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly screening vast virtual libraries of compounds against a target protein structure. | Accelerates the identification of promising "hit" compounds. nih.gov |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) models predict the biological activity of compounds based on their chemical structure. | Guides the design of more potent analogs and reduces unnecessary synthesis. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Helps in the early deselection of candidates with poor pharmacokinetic or safety profiles. mdpi.com |
| Generative Models | Designing entirely new molecules optimized for specific biological targets and properties. | Expands the accessible chemical space for novel thiourea-sulfonamide hybrids. biomedgrid.com |
Expanding the Scope of Mechanistic Biological Investigations
To expand the scope of mechanistic biological investigations for this compound, the scientific community would first need to conduct foundational in vitro and in vivo studies. Currently, there is no available research detailing the specific biological targets or mechanisms of action for this compound.
Future research could hypothetically explore its potential interactions with various enzymes and receptors, drawing parallels from studies on other thiourea derivatives. For instance, many thiourea-containing compounds have been investigated as enzyme inhibitors. nih.gov A systematic screening against a panel of kinases, proteases, or other enzymes could unveil potential targets. Subsequent mechanistic studies would then be required to understand the mode of interaction, be it competitive, non-competitive, or uncompetitive inhibition.
Design of Next-Generation Analogues with Tuned Biological Specificity
The design of next-generation analogues of this compound with tuned biological specificity is contingent on first identifying a lead biological activity and understanding its structure-activity relationship (SAR). As this foundational information is not currently available in the scientific literature for this specific compound, any discussion on analogue design remains theoretical.
Generally, the design of new analogues would involve systematic modifications of the three main structural components of this compound: the phenyl ring, the thiourea core, and the 2-(4-sulfamoylphenyl)ethyl group.
Table 1: Potential Modification Sites for Analogue Design
| Structural Component | Potential Modifications | Rationale for Modification |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing substituents at various positions (ortho, meta, para). | To modulate electronic properties, lipophilicity, and steric interactions, potentially enhancing binding affinity and selectivity for a biological target. |
| Thiourea Core | Replacement of the sulfur atom with oxygen (to form a urea (B33335) derivative) or selenium (to form a selenourea (B1239437) derivative). | To alter hydrogen bonding capabilities and overall geometry, which could influence target interaction. |
| 2-(4-sulfamoylphenyl)ethyl Group | Modification of the ethyl linker (e.g., shortening, lengthening, or rigidifying). Alteration or replacement of the sulfamoylphenyl moiety with other functional groups. | To optimize the spatial orientation and interaction with the target's binding pocket. The sulfonamide group is a known pharmacophore in many drugs and its modification could significantly impact biological activity. tandfonline.com |
The synthesis and subsequent biological evaluation of these new analogues would be essential to establish a clear SAR, guiding the development of compounds with improved potency and specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
